molecular formula C12H25N3O6 B143343 (5R,5'R)-Dihydroxy Lysinonorleucine CAS No. 869111-52-4

(5R,5'R)-Dihydroxy Lysinonorleucine

Cat. No. B143343
M. Wt: 307.34 g/mol
InChI Key: COYAOJMPFAKKAM-IMSYWVGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,5'R)-Dihydroxy Lysinonorleucine, also known as DHLNL, is a unique amino acid derivative that has attracted the attention of scientists due to its potential therapeutic applications. DHLNL is a non-proteinogenic amino acid that is formed by the reaction of lysine and α-ketoglutaric acid in the Maillard reaction.

Mechanism Of Action

The mechanism of action of (5R,5'R)-Dihydroxy Lysinonorleucine is not fully understood. However, it has been shown to activate the Nrf2 pathway, which is a key regulator of the antioxidant response. (5R,5'R)-Dihydroxy Lysinonorleucine also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB pathway. These mechanisms of action suggest that (5R,5'R)-Dihydroxy Lysinonorleucine may have therapeutic potential for the treatment of inflammatory diseases and oxidative stress-related disorders.

Biochemical And Physiological Effects

(5R,5'R)-Dihydroxy Lysinonorleucine has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. (5R,5'R)-Dihydroxy Lysinonorleucine also reduces inflammation by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. Furthermore, (5R,5'R)-Dihydroxy Lysinonorleucine has been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential biomarker for the diagnosis of diabetes and other metabolic disorders.

Advantages And Limitations For Lab Experiments

The advantages of using (5R,5'R)-Dihydroxy Lysinonorleucine in lab experiments include its unique chemical structure and potential therapeutic applications. (5R,5'R)-Dihydroxy Lysinonorleucine is a non-proteinogenic amino acid that is not commonly found in biological systems, which makes it a valuable tool for studying the effects of amino acid derivatives on biological processes. However, the limitations of using (5R,5'R)-Dihydroxy Lysinonorleucine in lab experiments include its low solubility and stability, which can make it difficult to work with.

Future Directions

There are several future directions for the study of (5R,5'R)-Dihydroxy Lysinonorleucine. One potential direction is to further investigate its therapeutic potential for the treatment of inflammatory diseases and oxidative stress-related disorders. Another potential direction is to explore its use as a biomarker for the diagnosis of diabetes and other metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of (5R,5'R)-Dihydroxy Lysinonorleucine and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of (5R,5'R)-Dihydroxy Lysinonorleucine involves the reaction of lysine and α-ketoglutaric acid in the Maillard reaction. The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars or carbonyl compounds. The reaction between lysine and α-ketoglutaric acid leads to the formation of (5R,5'R)-Dihydroxy Lysinonorleucine, which can be isolated and purified using various chromatographic techniques.

Scientific Research Applications

(5R,5'R)-Dihydroxy Lysinonorleucine has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. (5R,5'R)-Dihydroxy Lysinonorleucine has also been studied for its potential use as a biomarker for the diagnosis of diabetes and other metabolic disorders.

properties

IUPAC Name

(2S,5R)-2-amino-6-[[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYAOJMPFAKKAM-IMSYWVGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CNC[C@@H](CC[C@@H](C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470971
Record name (5R,5'R)-Dihydroxy Lysinonorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,5'R)-Dihydroxy Lysinonorleucine

CAS RN

869111-52-4
Record name (5R,5'R)-Dihydroxy Lysinonorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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